molecular formula C20H35NO13 B014589 Validamycin A CAS No. 37248-47-8

Validamycin A

Cat. No. B014589
CAS RN: 37248-47-8
M. Wt: 497.5 g/mol
InChI Key: JARYYMUOCXVXNK-CSLFJTBJSA-N
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Description

Synthesis Analysis

The synthesis of validamycin A involves complex biochemical pathways, starting with the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a key intermediate. This process is catalyzed by enzymes that mimic the dehydroquinate (DHQ) synthase mechanism. Further transformations involve epimerization, dehydration, and amination, culminating in the formation of validoxylamine A, the aglycone part of validamycin A. Finally, glycosylation with D-glucose leads to the complete structure of validamycin A. Synthetic efforts have also replicated this complex natural product, providing insights into its structural and functional aspects (Ogawa et al., 1985).

Molecular Structure Analysis

Validamycin A's structure comprises two cyclohexane rings connected by a nitrogen atom, forming a pseudodisaccharide core, to which a glucose molecule is attached. This configuration is essential for its biological activity, as the molecule interacts specifically with enzymes of fungal pathogens, inhibiting their growth. The precise stereochemistry of validamycin A is crucial for its binding affinity and fungicidal properties.

Chemical Reactions and Properties

Chemical modifications of validamycin A have explored its reactivity under various conditions, aiming to enhance its biological activity or understand its mode of action. These studies have yielded several analogs with altered properties, providing valuable insights into the structure-activity relationship of this compound. The synthesis of validamycin analogs involves selective glycosylation, deprotection, and modification of functional groups, demonstrating the compound's versatility and potential for derivative design (Hasegawa et al., 1980).

Scientific Research Applications

  • Trehalase Activity and Biomass Production in Plants : Validamycin A inhibits trehalase activity in tobacco. This inhibition results in an increased partitioning of new carbon into hemicellulose and cellulose, while decreasing the partitioning into phenylalanine. This effect can be beneficial for increasing cellulosic biomass in plants (Best et al., 2011).

  • Control of Basidiomycetes in Crops : Widely used in agriculture, Validamycin A controls Basidiomycetes, which cause sheath blight and damping-off diseases in crops and plants. This makes it an important tool in agricultural disease management (Fan et al., 2013).

  • Combating Fusarium Head Blight in Wheat : It is effective in controlling Fusarium head blight caused by Fusarium graminearum in wheat. Validamycin A does this by inhibiting deoxynivalenol (DON) biosynthesis and inducing host resistance (Li et al., 2019).

  • Inhibiting Glycometabolism and Chitin Synthesis in Insects : In the common cutworm, Spodoptera litura, Validamycin A inhibits glycometabolism and chitin synthesis. This leads to reduced larval growth and a lower pupation rate, indicating its potential as a bioinsecticide (Yu et al., 2021).

  • Antifungal Applications : Validamycin A acts as a competitive inhibitor of the cell-wall-linked acid trehalase (Atc1p) and has limited antifungal power against Candida albicans. Its mechanism of action and properties provide a basis for designing new antifungal-related compounds (Guirao-Abad et al., 2013).

  • Biological Fungicide in Agriculture : Validamycin is used as a biological fungicide in agriculture, particularly effective against sheath blight and damping-off diseases in various plants (Qian et al., 2007).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Strain 5008 seemed to have evolved with specific genomic components to facilitate the thermo-regulated validamycin biosynthesis . The data obtained here will facilitate future studies for validamycin yield improvement and industrial bioprocess optimization .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARYYMUOCXVXNK-CSLFJTBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4058073
Record name Validamycin
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Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline]
Record name Validamycin A
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Solubility

Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate.
Record name VALIDAMYCIN A
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Vapor Pressure

Negligible at room temperature
Record name VALIDAMYCIN A
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Product Name

Validamycin A

Color/Form

Colorless powder, White powder

CAS RN

37248-47-8
Record name Validamycin A
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Record name Validamycin A
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Record name Validamycin
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Record name D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]
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Record name VALIDAMYCIN A
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Record name VALIDAMYCIN A
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Melting Point

130-135 °C (with decomp)
Record name VALIDAMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
2,120
Citations
H Dong, T Mahmud, I Tornus, S Lee… - Journal of the American …, 2001 - ACS Publications
To study the biosynthesis of the pseudotrisaccharide antibiotic, validamycin A (1), a number of … The resulting validamycin A from each of these feeding experiments was isolated, purified …
Number of citations: 79 0-pubs-acs-org.brum.beds.ac.uk
Y Kameda, N ASANO, M TERANISHI… - The Journal of …, 1981 - jstage.jst.go.jp
… Sir: Validamycin A possesses unique structural features (Fig. … We are interested in the degradation of validamycin A by soil … microbial degradation of validamycin A in growing cultures of …
Number of citations: 24 www.jstage.jst.go.jp
MD García, JC Argüelles - Pest Management Science, 2021 - Wiley Online Library
… In particular, the trehalose analogue, Validamycin A, which has a strong inhibitory effect on … Herein, we review the main features of the specific interaction between Validamycin A and …
T Mahmud, S Lee, HG Floss - The Chemical Record, 2001 - Wiley Online Library
… However, despite the identical origin of the aminocyclitol moieties in acarbose and validamycin A, the pathways of their formation seem to be substantially different. Validamycin A …
TC Zhou, BG Kim, JJ Zhong - Applied microbiology and biotechnology, 2014 - Springer
… Table 3 Summary of recent published studies on enhancement of validamycin A production … jinggangensis for the biotransformation of validoxylamine A to produce validamycin A using …
N ASANO, M TAKEUCHI, K NINOMIYA… - The Journal of …, 1984 - jstage.jst.go.jp
… The enzymatic cleavage of CN linkage in the degradation of validamycin A by Flawbacterium … us to propose a degradation pathway of validamycin A by Flavobacteriwn saccharophilum. …
Number of citations: 60 www.jstage.jst.go.jp
Y Liao, ZH Wei, L Bai, Z Deng, JJ Zhong - Journal of biotechnology, 2009 - Elsevier
Validamycin A (VAL-A), produced by Streptomyces hygroscopicus, is an important anti-fungal agro-antibiotic. In this work, the effect of fermentation temperature on VAL-A biosynthesis …
ZH Wei, L Bai, Z Deng, JJ Zhong - Bioresource technology, 2011 - Elsevier
A novel fermentation strategy to enhance antibiotics production was demonstrated by inducing reactive oxygen species (ROS), and validamycin A (VAL-A) production by Streptomyces …
N Plabutong, S Ekronarongchai… - International journal of …, 2020 - hindawi.com
… validamycin A, has been used to prevent fungal infections in agricultural products. In this study, we observed that validamycin A … In addition, validamycin A and amphotericin B showed a …
Number of citations: 15 www.hindawi.com
J Jiang, YF Sun, X Tang, CN He, YL Shao, YJ Tang… - Bioresource …, 2018 - Elsevier
Validamycin A (Val-A) is produced by Streptomyces as a secondary metabolite with wide agricultural applications of controlling rice sheath blight, false smut and damping-off diseases. …

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